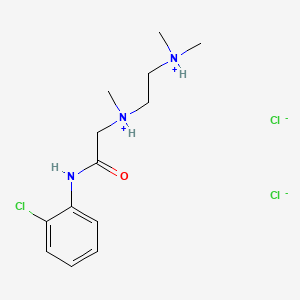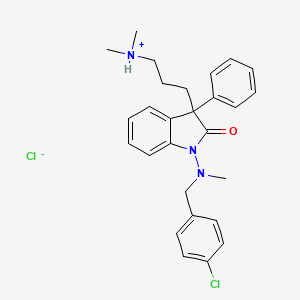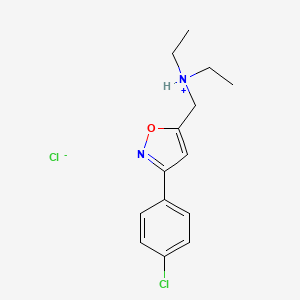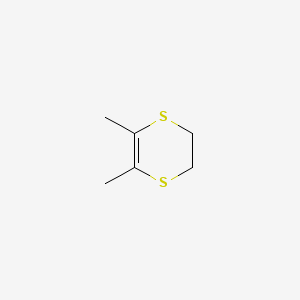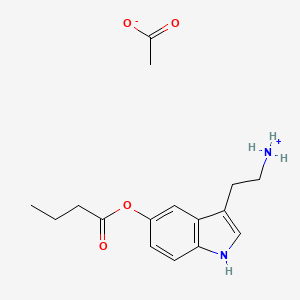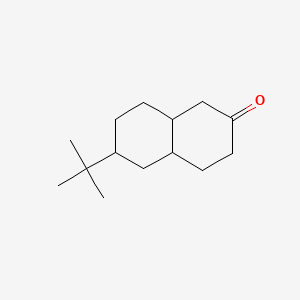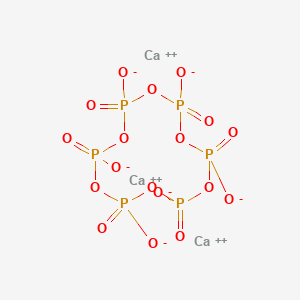
5,7,3'-Trihydroxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,3’-Trihydroxyflavanone is a flavonoid derivative known for its significant biological activities. It is a type of flavanone, a subclass of flavonoids, which are polyphenolic compounds found in various plants. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 3’ on the flavanone structure. It exhibits various biological activities, including antioxidant and apoptotic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, followed by cyclization and hydroxylation steps. For instance, starting from appropriate benzaldehyde and acetophenone derivatives, the intermediate chalcone can be formed, which is then cyclized to form the flavanone structure. Subsequent hydroxylation at specific positions yields 5,7,3’-Trihydroxyflavanone .
Industrial Production Methods
Industrial production of flavanones, including 5,7,3’-Trihydroxyflavanone, often involves large-scale extraction from plant sources. For example, citrus fruits are a rich source of flavanones, and extraction methods such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5,7,3’-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavanones.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’-Trihydroxyflavanone, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
5,7,3’-Trihydroxyflavanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids.
Biology: It exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Wirkmechanismus
The mechanism of action of 5,7,3’-Trihydroxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Apoptotic Activity: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naringenin (5,7,4’-Trihydroxyflavanone): Similar structure but with a hydroxyl group at the 4’ position instead of 3’.
Hesperetin (5,7,3’-Trihydroxy-4’-methoxyflavanone): Similar structure with an additional methoxy group at the 4’ position.
Uniqueness
5,7,3’-Trihydroxyflavanone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavanones. Its combination of antioxidant, apoptotic, and anti-inflammatory properties makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
104732-07-2 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-2-8(4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 |
InChI-Schlüssel |
NJWJQMLMBXIOJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)

